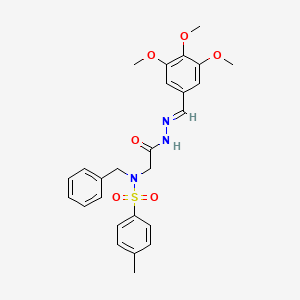
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound includes its molecular formula, structure, and other identifiers such as CAS number and InChI key . It also includes its common uses and roles in various applications.
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This includes the starting materials, reaction conditions, and the steps involved.Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability. These properties can influence how the compound is stored, handled, and used .作用機序
The mechanism of action of (2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate is not fully understood. However, it has been suggested that it may interfere with DNA synthesis by chelating with metal ions such as zinc and copper. This may lead to the inhibition of enzymes that are involved in DNA replication and repair, ultimately leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease. It has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins.
実験室実験の利点と制限
One of the major advantages of using (2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate in lab experiments is its broad-spectrum activity against various types of cancer cells, fungi, and bacteria. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one major limitation is its potential toxicity, especially at high concentrations. Therefore, caution must be exercised when using this compound in lab experiments.
将来の方向性
There are several potential future directions for (2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate research. One area of interest is its potential application in the treatment of Alzheimer's disease. Further studies are needed to explore its mechanism of action and efficacy in animal models. Another area of interest is its potential as a chemotherapeutic agent for various types of cancer. Future studies should focus on identifying the optimal dosing and administration methods to minimize toxicity while maximizing efficacy. Additionally, this compound's potential as an antibacterial and antifungal agent should be further explored, particularly in the context of drug-resistant infections.
合成法
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate can be synthesized by the reaction of 8-hydroxyquinoline with 4-chlorobenzoic acid in the presence of a catalyst such as phosphorus pentoxide. The resulting product is then purified through recrystallization.
科学的研究の応用
(2-hydroxy-6-methylquinolin-3-yl)methyl 4-methylbenzoate has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have antitumor activity against a wide range of cancer cell lines, including breast, prostate, and colon cancer. It has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Safety and Hazards
特性
IUPAC Name |
(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 4-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-12-3-6-14(7-4-12)19(22)23-11-16-10-15-9-13(2)5-8-17(15)20-18(16)21/h3-10H,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIPTPVPBNNCEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=CC(=C3)C)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

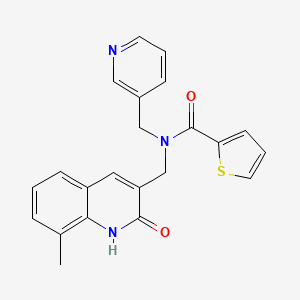
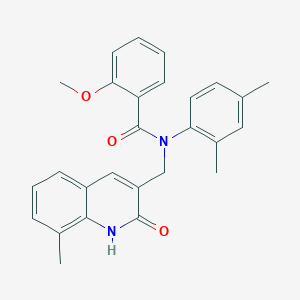
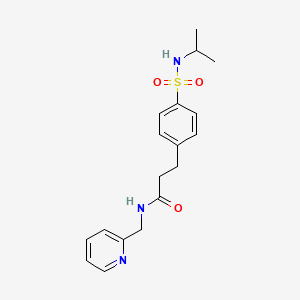
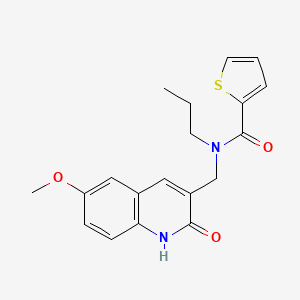
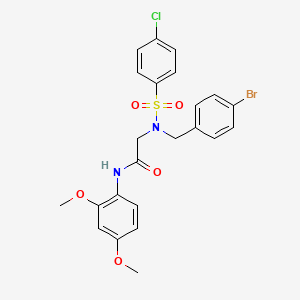
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
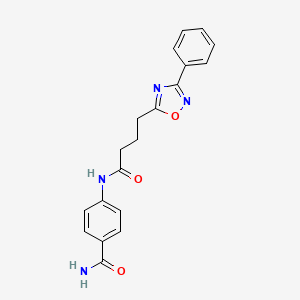
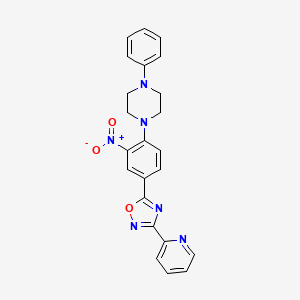
![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)
![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)

![3-(3-methoxyphenyl)-5-oxo-N-(2,4,6-trimethylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713835.png)
